molecular formula C20H20N2O3 B2750800 2-(4-ethoxyphenyl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034248-46-7

2-(4-ethoxyphenyl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2750800
CAS No.: 2034248-46-7
M. Wt: 336.391
InChI Key: OKRYLSGQMFTBBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethoxyphenyl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide is an organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide typically involves a multi-step process:

  • Formation of the Ethoxyphenyl Intermediate: : The initial step involves the ethylation of 4-hydroxyacetophenone to form 4-ethoxyacetophenone. This reaction is usually carried out using ethyl iodide and a base such as potassium carbonate in an aprotic solvent like acetone.

  • Synthesis of the Furan-Pyridine Intermediate: : The next step involves the synthesis of the furan-pyridine intermediate. This can be achieved by reacting 2-furylboronic acid with 3-bromopyridine in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a solvent like DMF under Suzuki coupling conditions.

  • Formation of the Final Product: : The final step involves the coupling of the ethoxyphenyl intermediate with the furan-pyridine intermediate. This is typically done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in a solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring under hydrogenation conditions.

    Substitution: The ethoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is typically used for hydrogenation.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-ethoxyphenyl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound’s potential pharmacological properties can be explored. It may exhibit activity against certain diseases or conditions, making it a potential lead compound for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The furan and pyridine rings could facilitate binding to specific molecular targets, while the ethoxyphenyl group might enhance its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide: Similar structure but with a methoxy group instead of an ethoxy group.

    2-(4-Ethoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide: Similar structure but with a thiophene ring instead of a furan ring.

    2-(4-Ethoxyphenyl)-N-((2-(furan-2-yl)pyridin-2-yl)methyl)acetamide: Similar structure but with a different substitution pattern on the pyridine ring.

Uniqueness

The uniqueness of 2-(4-ethoxyphenyl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both furan and pyridine rings, along with the ethoxyphenyl group, makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-2-24-17-9-7-15(8-10-17)13-19(23)22-14-16-5-3-11-21-20(16)18-6-4-12-25-18/h3-12H,2,13-14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKRYLSGQMFTBBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCC2=C(N=CC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.